2-Chloro-4-(methylsulfonyl)benzoic acid

Vue d'ensemble

Description

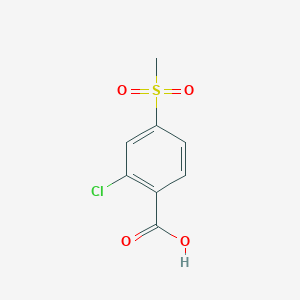

2-Chloro-4-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H7ClO4S. It is a white crystalline solid that is not soluble in water but can dissolve in organic solvents such as toluene and dichloromethane . This compound is used as an intermediate in the synthesis of various herbicides and other agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-(methylsulfonyl)benzoic acid typically involves the oxidation of 2-Chloro-4-(methylsulfonyl)toluene. This reaction is catalyzed by copper(I) and nitric acid, which facilitates the benzylic oxidation process .

Industrial Production Methods: In an industrial setting, this compound can be synthesized by adding 2-Chloro-4-sulfonyl chloride benzoic acid chloride to an aqueous solution of sodium sulfite and sodium bicarbonate. The reaction is conducted at 40°C for 3 hours, followed by heating to 75°C. Chloroacetic acid and a small amount of sodium hydroxide are then added, and the mixture is refluxed at 105°C for 21 hours. The resulting product is filtered and dried .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-4-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other products.

Substitution: The chloro group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

Reduction: Hydrogen gas and a palladium catalyst can be used for the reduction reactions.

Substitution: Sodium hydroxide and chloroacetic acid are used in substitution reactions to introduce new functional groups.

Major Products: The major products formed from these reactions include various derivatives of benzoic acid, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-Chloro-4-(methylsulfonyl)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of herbicides and other agrochemicals.

Biology: The compound can be used in studies related to plant biology and herbicide resistance.

Industry: It is used in the production of various agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets in plants. It acts as an intermediate in the synthesis of herbicides, which inhibit essential enzymes in plants, leading to their death. The molecular pathways involved include the inhibition of photosynthesis and other vital processes in plants .

Comparaison Avec Des Composés Similaires

Comparison: 2-Chloro-4-(methylsulfonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a unique combination of chloro and methylsulfonyl groups, making it particularly useful as an intermediate in the synthesis of specific herbicides and agrochemicals .

Activité Biologique

2-Chloro-4-(methylsulfonyl)benzoic acid (also known as CMBA) is a compound that has garnered attention in various fields, particularly in agricultural chemistry and toxicology. This article delves into its biological activity, focusing on its effects on human health, its role as a sensitizer, and its environmental impact.

- Chemical Formula : C8H7ClO4S

- Molecular Weight : 234.66 g/mol

- CAS Number : 120100-05-2

Sensitization and Allergic Reactions

Recent studies have identified this compound as a potential respiratory sensitizer. A notable case study involved workers exposed to this compound in a chemical manufacturing facility, where an outbreak of respiratory symptoms was reported. The findings indicated:

- Sensitization Rate : Approximately 8% among exposed workers, with rates as high as 25% in production areas.

- Symptoms : Included occupational asthma, rhinitis, and contact urticaria, confirmed through skin prick tests and specific inhalation challenges .

The biological mechanisms underlying the sensitization involve IgE-mediated responses. The low molecular weight of CMBA allows it to interact with proteins in the body, potentially leading to allergic reactions. The study highlighted the need for stringent exposure controls to mitigate health risks associated with this compound .

Environmental Impact

This compound is also recognized for its role as a metabolite of sulcotrione, a herbicide. Its environmental fate and toxicity have been assessed:

- Toxicity : Studies indicate that photoproducts of sulcotrione exhibit toxicity towards aquatic organisms such as Vibrio fischeri, highlighting potential ecological risks associated with its use .

- Leachability : The compound displays high mobility in soil and groundwater, raising concerns about its persistence in the environment .

Occupational Exposure Study

A comprehensive investigation was conducted at a BCMBA-producing factory:

- Participants : 85 exposed workers and 9 unexposed controls.

- Findings : Six cases of confirmed occupational asthma were documented, with challenge tests indicating that even low concentrations could provoke symptoms.

Agricultural Impact Study

Research on the transformation of sulcotrione into beneficial compounds for plant growth revealed that CMBA may play a role in enhancing root growth under specific conditions. This suggests a dual role where CMBA can be both beneficial and harmful depending on the context of exposure .

Data Tables

| Property | Value |

|---|---|

| Chemical Structure | Chemical Structure |

| Molecular Weight | 234.66 g/mol |

| CAS Number | 120100-05-2 |

| Sensitization Rate | 8% (up to 25% in high exposure areas) |

| Toxicity (Aquatic Life) | Toxic to Vibrio fischeri |

Propriétés

IUPAC Name |

2-chloro-4-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTWSFIIFMWHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201364 | |

| Record name | Benzoic acid, 2-chloro-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53250-83-2 | |

| Record name | 2-Chloro-4-(methylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53250-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-4-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053250832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-chloro-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(methylsulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-4-(methylsulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthesis routes for 2-chloro-4-(methylsulfonyl)benzoic acid?

A1: Two main synthesis routes have been explored for this compound:

- Direct Oxidation of 2-chloro-4-(methylsulfonyl)toluene: This method utilizes liquid-phase catalytic oxidation, typically employing an Amoco catalyst and acetic acid as the solvent []. Reaction parameters like temperature, pressure, reaction time, water content, and substrate concentration significantly influence the yield [].

- Two-Step Synthesis from 4-(Methylsulfonyl)toluene: This approach involves chlorination of 4-(methylsulfonyl)toluene followed by oxidation. Chlorination is conducted using chlorine gas in a low-polar solvent like carbon tetrachloride or methyl chloride with iron as a catalyst []. Subsequently, nitric acid is used to oxidize the intermediate 2-chloro-4-(methylsulfonyl)toluene to the desired benzoic acid derivative [].

Q2: What are the optimal conditions for maximizing the yield of this compound in the liquid-phase catalytic oxidation method?

A: Research suggests that a reaction temperature of 150-160 °C, pressure of 0.7-1.0 MPa, reaction time of 50-60 minutes, water content below 10%, and a substrate concentration of 14% are optimal for achieving high yields exceeding 90% with a conversion rate of 98% [].

Q3: Besides its use as a chemical intermediate, has this compound been associated with any biological effects?

A: Interestingly, this compound has been identified as a photodegradation product of the herbicide sulcotrione []. While considered less toxic than atrazine, the emergence of this compound and other photoproducts from sulcotrione raises concerns about potential impacts on aquatic organisms like Vibrio fischeri bacteria [].

Q4: Are there any known occupational health hazards associated with this compound?

A: Recent studies have revealed that exposure to 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid, a derivative of this compound, can lead to occupational asthma, rhinitis, and contact urticaria [, ]. These effects appear to be mediated by IgE-mediated sensitization, highlighting the importance of stringent exposure control measures in occupational settings handling this compound [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.